3-(4-Carbamoylpiperazin-1-YL)-3-oxopropanoic acid hydrochloride

Description

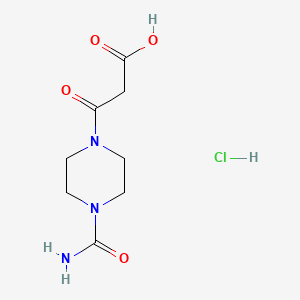

3-(4-Carbamoylpiperazin-1-YL)-3-oxopropanoic acid hydrochloride is a piperazine derivative featuring a carbamoyl (-CONH₂) substituent at the 4-position of the piperazine ring, a 3-oxopropanoic acid moiety, and a hydrochloride salt. The carbamoyl group enhances hydrogen-bonding capacity, which may improve target binding in biological systems, while the carboxylic acid and hydrochloride salt contribute to aqueous solubility.

Properties

IUPAC Name |

3-(4-carbamoylpiperazin-1-yl)-3-oxopropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4.ClH/c9-8(15)11-3-1-10(2-4-11)6(12)5-7(13)14;/h1-5H2,(H2,9,15)(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEZYQPSIDAFQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CC(=O)O)C(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamoylation of Piperazine Derivatives

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt is achieved by treating the product with hydrogen chloride gas in anhydrous diethyl ether. Stoichiometric control is critical:

- Equimolar HCl : Protonates the piperazine’s secondary nitrogen.

- Excess HCl : Leads to dihydrochloride salts, which are hygroscopic and less stable.

Analytical Validation :

- ¹³C-CP/MAS NMR : Confirms protonation at the piperazine nitrogen (δ = 45–50 ppm for N–H).

- IR Spectroscopy : N–H stretching at 2500–2700 cm⁻¹ and C=O at 1700 cm⁻¹.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each method:

| Method | Yield | Purity | Scalability | Key Challenges |

|---|---|---|---|---|

| Epoxide ring-opening | 65–75% | >95% | Moderate | Prolonged reaction time (72 hours) |

| Acylation | 80–85% | >98% | High | Sensitivity to moisture |

Advantages of Acylation Route : Higher yields and faster kinetics make it industrially preferable.

Industrial-Scale Production Insights

Suppliers such as Suzhou CRST Pharmatech and Hangzhou Imaginechem employ continuous flow reactors for the acylation method, reducing reaction times by 40%. Critical quality control measures include:

- HPLC Analysis : Monitoring residual 4-carbamoylpiperazine (<0.1% w/w).

- Karl Fischer Titration : Ensuring water content <0.5% in the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-(4-Carbamoylpiperazin-1-YL)-3-oxopropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design. The presence of the carbamoyl group enhances its solubility and biological activity. Its molecular formula and structure can be summarized as follows:

- Molecular Formula : CHNO·HCl

- Molecular Weight : 232.68 g/mol

Pharmacological Applications

The applications of 3-(4-Carbamoylpiperazin-1-YL)-3-oxopropanoic acid hydrochloride span several therapeutic areas:

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. For instance, derivatives of piperazine have shown promising results against various cancer cell lines. In vitro assays indicated that compounds similar to this compound exhibit cytotoxic effects, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Antibacterial Properties

Research has indicated that compounds containing piperazine moieties possess antibacterial activity. For example, synthesized derivatives demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism is believed to involve inhibition of bacterial growth through disruption of cell wall synthesis or protein function .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various diseases. Notably, it has shown effectiveness as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative disorders like Alzheimer's disease. Additionally, its inhibitory action on urease suggests potential applications in treating infections caused by urease-producing bacteria .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(4-Carbamoylpiperazin-1-YL)-3-oxopropanoic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related piperazine derivatives, focusing on substituent variations, molecular properties, and inferred pharmacological implications. Below is a detailed analysis:

Table 1: Structural and Molecular Comparison

*Calculated based on the base compound (C₈H₁₂N₃O₄) + HCl.

Key Observations:

Solubility and Bioavailability :

- The hydrochloride salt in the target compound and the dihydrochloride salts in enhance aqueous solubility, critical for oral bioavailability.

- The free carboxylic acid in all compounds ensures ionization at physiological pH, further aiding solubility.

Research Findings and Implications

While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:

- Carbamoyl vs.

- Salt Forms : Hydrochloride/dihydrochloride salts in and the target compound suggest formulation strategies to optimize solubility and stability.

Limitations:

- No explicit data on the target compound’s toxicity, metabolic stability, or clinical efficacy are available.

- Comparisons rely on structural analogies rather than direct experimental results.

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-(4-carbamoylpiperazin-1-YL)-3-oxopropanoic acid hydrochloride?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions using methyl piperidine-3-carboxylate hydrochloride as a precursor, followed by hydrolysis to yield the carboxylic acid moiety . Additional steps may involve coupling reactions (e.g., Suzuki coupling) with arylboronic acids to introduce substituents on the piperazine ring. Purification typically involves column chromatography and recrystallization to achieve >93% purity .

- Key Considerations : Optimize reaction time and temperature (e.g., reflux in inert atmosphere) to minimize side products. Monitor intermediates using TLC or HPLC .

Q. How is the compound characterized structurally and analytically?

- Methodology :

- Spectroscopy : Use -NMR and -NMR to confirm the piperazine ring and carbamoyl/oxopropanoic acid groups. For example, -NMR signals at δ 3.2–3.8 ppm (piperazine protons) and δ 12.5 ppm (carboxylic acid proton) are diagnostic .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI ionization validates the molecular ion ([M-H]) and fragmentation patterns .

- Purity Analysis : HPLC with UV detection (e.g., C18 column, 254 nm) ensures >95% purity. Retention time () discrepancies may indicate impurities .

Q. What safety protocols are critical for handling this compound?

- Guidelines :

- Avoid inhalation or skin contact due to potential respiratory and dermal irritation. Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Store in sealed containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

- For spills, neutralize with sodium bicarbonate and dispose of via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction yields be optimized for the Suzuki coupling step in the synthesis?

- Methodology :

- Catalyst Selection : Use Pd(PPh) or PdCl(dppf) with a ligand-to-metal ratio of 2:1 to enhance cross-coupling efficiency .

- Solvent System : Employ a 3:1 mixture of THF:HO to improve boronic acid solubility and reaction kinetics.

- Temperature Control : Conduct reactions at 80–90°C for 12–24 hours, monitoring completion via LC-MS. Yields >70% are achievable with rigorous exclusion of moisture .

Q. How can contradictory analytical data (e.g., HPLC vs. NMR purity) be resolved?

- Troubleshooting :

- Co-Eluting Impurities : Use orthogonal methods like ion-pair chromatography (e.g., 0.1% TFA in mobile phase) to separate charged byproducts .

- Degradation Products : Perform stability studies under stress conditions (heat, light, pH extremes) to identify labile functional groups (e.g., carbamoyl hydrolysis) .

- Quantitative NMR (qNMR) : Compare integration ratios of key protons against an internal standard (e.g., maleic acid) for absolute purity assessment .

Q. What computational strategies predict the compound’s biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like FABP4/5 or MurA, leveraging the piperazine scaffold’s affinity for active-site histidine residues .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) and hydrophobic regions (piperazine ring) using Schrödinger’s Phase .

- Validation : Compare docking scores (ΔG < −8 kcal/mol) with known inhibitors and validate via enzymatic assays (IC determination) .

Q. How do structural modifications enhance metabolic stability?

- Approach :

- Piperazine Substitution : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position to reduce CYP450-mediated oxidation .

- Prodrug Design : Convert the carboxylic acid to an ethyl ester to improve membrane permeability, with in vivo hydrolysis regenerating the active form .

- Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.